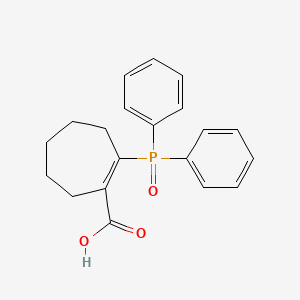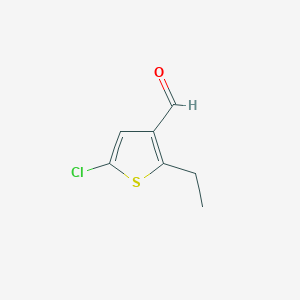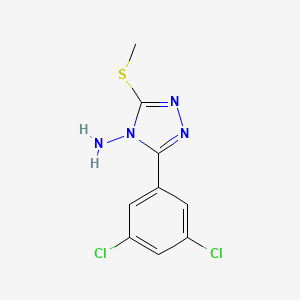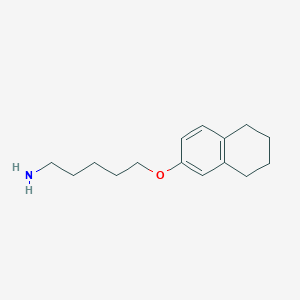
Ethyl 3-(4-bromothiophen-2-yl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-bromothiophen-2-yl)-3-oxopropanoate: is a chemical compound with the following structural formula:
CCOC(=O)C1=C(C)NC(=O)NC1c2cc(Br)cs2
It belongs to the class of heterocyclic compounds and contains a thiophene ring substituted with a bromine atom. The compound is commonly used in research and industrial applications due to its interesting properties.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of Ethyl 3-(4-bromothiophen-2-yl)-3-oxopropanoate involves several steps. One common synthetic route is as follows:
Bromination of Thiophene Ring: Thiophene is brominated using a brominating agent (e.g., N-bromosuccinimide) to introduce the bromine atom at the desired position.
Esterification: The brominated thiophene is then reacted with ethyl acetoacetate (ethyl 3-oxobutanoate) in the presence of a base (such as sodium ethoxide) to form the ester.
Industrial Production:: Industrial production methods may vary, but they typically involve large-scale reactions and purification processes. Detailed conditions and specific industrial methods would require further investigation.
Analyse Chemischer Reaktionen
Reactions::
Substitution Reactions: Ethyl 3-(4-bromothiophen-2-yl)-3-oxopropanoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can lead to the alcohol derivative.
Bromination: N-bromosuccinimide (NBS) in an inert solvent (e.g., chloroform).
Esterification: Ethyl acetoacetate, base (e.g., sodium ethoxide), and solvent (e.g., ethanol).
Major Products:: The major product is This compound itself.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Used as a building block for more complex molecules.
Materials Science: Investigated for its electronic and optical properties.
Medicinal Chemistry: Explored for potential drug development.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. It may interact with biological targets, enzymes, or receptors, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on similar compounds, researchers often compare it with related heterocyclic molecules to understand its unique properties.
Remember that further research and consultation of scientific literature are essential for a comprehensive understanding of this compound.
Eigenschaften
Molekularformel |
C9H9BrO3S |
|---|---|
Molekulargewicht |
277.14 g/mol |
IUPAC-Name |
ethyl 3-(4-bromothiophen-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H9BrO3S/c1-2-13-9(12)4-7(11)8-3-6(10)5-14-8/h3,5H,2,4H2,1H3 |
InChI-Schlüssel |
OJRGOVXVHWBDPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C1=CC(=CS1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide](/img/structure/B12066500.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12066506.png)


![6-[4-[[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12066521.png)

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate](/img/structure/B12066526.png)

![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)-](/img/structure/B12066534.png)
![N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12066557.png)
